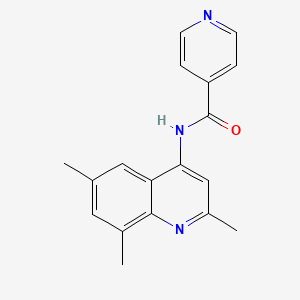
N-(2,6,8-trimethylquinolin-4-yl)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6,8-trimethylquinolin-4-yl)isonicotinamide: is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The compound’s structure includes a quinoline ring substituted with methyl groups at positions 2, 6, and 8, and an isonicotinamide moiety attached at position 4.
准备方法
The synthesis of N-(2,6,8-trimethylquinolin-4-yl)isonicotinamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Substitution with Methyl Groups: The quinoline ring is then methylated at positions 2, 6, and 8 using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Isonicotinamide Moiety: The final step involves the coupling of the methylated quinoline with isonicotinic acid or its derivatives under suitable reaction conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.
化学反应分析
N-(2,6,8-trimethylquinolin-4-yl)isonicotinamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring or the isonicotinamide moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the substituents on the quinoline ring or the isonicotinamide moiety.
科学研究应用
N-(2,6,8-trimethylquinolin-4-yl)isonicotinamide: has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antimalarial, and anticancer agent due to the biological activities associated with quinoline derivatives.
Biological Research: It is used in the study of enzyme inhibition, particularly targeting enzymes involved in DNA synthesis and repair.
Industrial Applications: The compound is utilized in the development of dyes, catalysts, and materials due to its unique chemical properties.
作用机制
The mechanism of action of N-(2,6,8-trimethylquinolin-4-yl)isonicotinamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of enzymes like DNA gyrase and topoisomerase IV, leading to the disruption of DNA synthesis and repair processes . Additionally, it can interact with receptors involved in cell signaling pathways, modulating cellular responses and exerting its biological effects.
相似化合物的比较
N-(2,6,8-trimethylquinolin-4-yl)isonicotinamide: can be compared with other quinoline derivatives such as:
N-(2,6,8-trimethylquinolin-4-yl)nicotinamide: Similar in structure but with a nicotinamide moiety instead of isonicotinamide.
2-(4-chlorophenylthio)-6-amino-4-(2-chloro-6-methylquinolin-3-yl)pyridine-3,5-dicarbonitrile: Another quinoline derivative with different substituents and biological activities.
The uniqueness of This compound lies in its specific substitution pattern and the presence of the isonicotinamide moiety, which contributes to its distinct chemical and biological properties.
属性
IUPAC Name |
N-(2,6,8-trimethylquinolin-4-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-11-8-12(2)17-15(9-11)16(10-13(3)20-17)21-18(22)14-4-6-19-7-5-14/h4-10H,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGIZCKCYXSNOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)C3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














